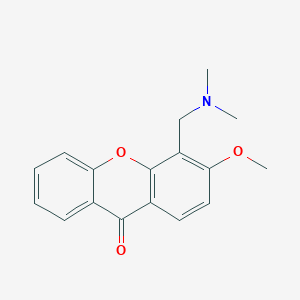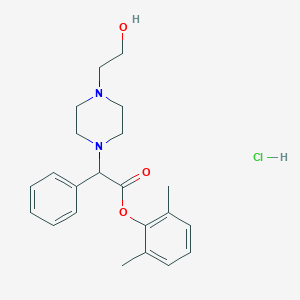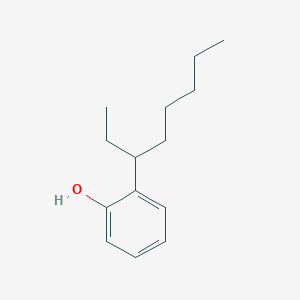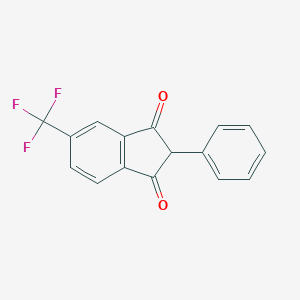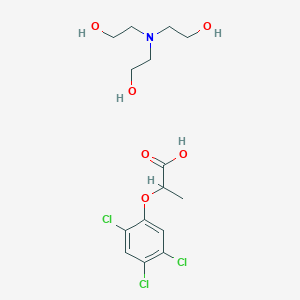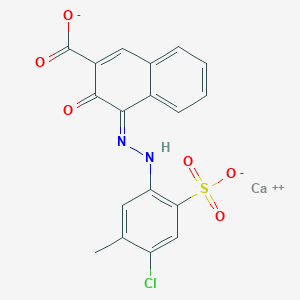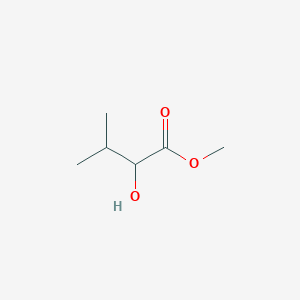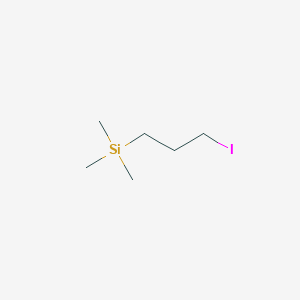
4-Chloro-4'-isopropylbiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-4'-isopropylbiphenyl, also known as PCB 77, is a chlorinated biphenyl compound that belongs to the polychlorinated biphenyls (PCBs) family. PCBs are a group of synthetic organic chemicals that were widely used in various industrial applications, such as electrical equipment, hydraulic fluids, and plasticizers. PCBs are persistent organic pollutants (POPs) that can accumulate in the environment and in the food chain, posing a serious threat to human health and the environment.
作用機序
4-Chloro-4'-isopropylbiphenyls can exert their toxic effects through various mechanisms, including disruption of hormone signaling, oxidative stress, and immune system dysfunction. 4-Chloro-4'-isopropylbiphenyl 77 has been shown to bind to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism and immune function. Activation of AhR by 4-Chloro-4'-isopropylbiphenyls can lead to the production of reactive oxygen species (ROS) and the induction of cytochrome P450 enzymes, which can metabolize 4-Chloro-4'-isopropylbiphenyls into reactive intermediates that can damage DNA and proteins.
生化学的および生理学的効果
4-Chloro-4'-isopropylbiphenyl 77 has been shown to have various biochemical and physiological effects on different organisms. In humans, exposure to 4-Chloro-4'-isopropylbiphenyls has been associated with developmental neurotoxicity, immune system dysfunction, and cancer. In animals, 4-Chloro-4'-isopropylbiphenyl 77 has been shown to cause liver damage, reproductive toxicity, and neurotoxicity. 4-Chloro-4'-isopropylbiphenyls can also accumulate in adipose tissue and breast milk, posing a risk to infants who are breastfed.
実験室実験の利点と制限
4-Chloro-4'-isopropylbiphenyl 77 has several advantages as a model compound in toxicological studies. It is a well-characterized compound that is commercially available and has been extensively studied. 4-Chloro-4'-isopropylbiphenyl 77 has also been shown to have toxic effects on various organisms, making it a useful reference compound for comparative toxicology studies. However, 4-Chloro-4'-isopropylbiphenyl 77 also has some limitations. It is a single compound that may not represent the complex mixture of 4-Chloro-4'-isopropylbiphenyls that are present in the environment. 4-Chloro-4'-isopropylbiphenyl 77 also has a relatively low toxicity compared to other 4-Chloro-4'-isopropylbiphenyl congeners, which may limit its usefulness in certain studies.
将来の方向性
There are several future directions for research on 4-Chloro-4'-isopropylbiphenyl 77 and other 4-Chloro-4'-isopropylbiphenyl congeners. One area of research is the development of new methods for the detection and quantification of 4-Chloro-4'-isopropylbiphenyls in the environment and in biological samples. Another area of research is the investigation of the mechanisms of action of 4-Chloro-4'-isopropylbiphenyls and their effects on different organisms, including humans. This could lead to the development of new strategies for the prevention and treatment of 4-Chloro-4'-isopropylbiphenyl-related diseases. Finally, there is a need for more research on the environmental fate and transport of 4-Chloro-4'-isopropylbiphenyls, including their long-term effects on ecosystems and human health.
合成法
4-Chloro-4'-isopropylbiphenyl 77 can be synthesized by the chlorination of isopropylbiphenyl with iron (III) chloride or by the Friedel-Crafts reaction of isopropylbenzene with chlorobenzene in the presence of aluminum chloride. The synthesis of 4-Chloro-4'-isopropylbiphenyls has been banned in many countries due to their toxic effects.
科学的研究の応用
4-Chloro-4'-isopropylbiphenyl 77 has been widely used as a reference compound in toxicological studies to evaluate the toxicity of other 4-Chloro-4'-isopropylbiphenyl congeners. It has also been used as a model compound in environmental studies to investigate the fate and transport of 4-Chloro-4'-isopropylbiphenyls in the environment. 4-Chloro-4'-isopropylbiphenyl 77 has been shown to have toxic effects on various organisms, including humans, and has been classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC).
特性
CAS番号 |
17790-61-3 |
|---|---|
製品名 |
4-Chloro-4'-isopropylbiphenyl |
分子式 |
C15H15Cl |
分子量 |
230.73 g/mol |
IUPAC名 |
1-chloro-4-(4-propan-2-ylphenyl)benzene |
InChI |
InChI=1S/C15H15Cl/c1-11(2)12-3-5-13(6-4-12)14-7-9-15(16)10-8-14/h3-11H,1-2H3 |
InChIキー |
GCOSAGZKCBKMJV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
その他のCAS番号 |
17790-61-3 |
同義語 |
4-chloro-4'-isopropylbiphenyl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



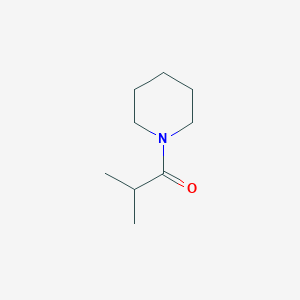

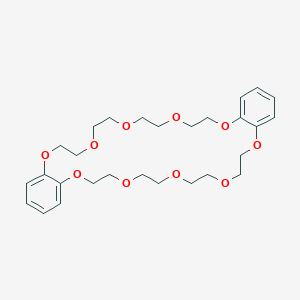
![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)
